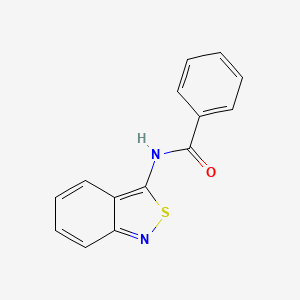

N-(2,1-Benzisothiazol-3-yl)benzamide

Description

Properties

CAS No. |

67019-28-7 |

|---|---|

Molecular Formula |

C14H10N2OS |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

N-(2,1-benzothiazol-3-yl)benzamide |

InChI |

InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)15-14-11-8-4-5-9-12(11)16-18-14/h1-9H,(H,15,17) |

InChI Key |

GHBFFVPRRGRRGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=NS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The industrial production also includes rigorous quality control measures to meet the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds and thereby inhibiting apoptosis. This action is crucial in conditions where excessive cell death is detrimental, such as in neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Synthetic Flexibility : Benzamide derivatives are synthesized via diverse routes, including condensation (e.g., TBHP-mediated), cyclization, and isothiocyanate coupling. Yields vary widely (57–85%), influenced by substituents and reaction conditions .

Structure-Activity Relationships :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2,1-Benzisothiazol-3-yl)benzamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling a benzisothiazol-3-amine derivative with a benzoyl chloride under anhydrous conditions. Pyridine is often used as a base and solvent to neutralize HCl byproducts . Key variables include temperature control (room temperature to 60°C), stoichiometric ratios, and purification via column chromatography or recrystallization (e.g., methanol or ethanol). TLC monitoring is critical to confirm reaction completion .

Q. How can the structural integrity of N-(2,1-Benzisothiazol-3-yl)benzamide be validated post-synthesis?

- Answer : X-ray crystallography is the gold standard for confirming molecular geometry. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise analysis of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) . Complementary techniques include NMR (to verify proton environments) and HRMS for molecular weight confirmation .

Q. What analytical techniques are suitable for assessing purity, and how can contaminants be identified?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. For trace impurities, LC-MS or GC-MS can identify byproducts (e.g., unreacted amines or acylating agents). Melting point analysis (104–107°C for related benzamides) provides additional validation .

Advanced Research Questions

Q. How does the benzisothiazole moiety influence the compound’s biological activity, and what structure-activity relationships (SARs) have been observed in analogous derivatives?

- Answer : The benzisothiazole ring enhances electron-withdrawing properties, stabilizing the amide bond and modulating interactions with targets like histone deacetylases (HDACs) or microbial enzymes. In a study of N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives, chlorine substitution at position 5 increased antimicrobial potency by 30% compared to methoxy-substituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide SAR optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). A tiered approach is recommended:

- Step 1 : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).

- Step 2 : Validate target engagement via Western blot (e.g., HDAC inhibition via acetylated histone H3 levels) .

- Step 3 : Cross-reference with structural analogs (e.g., N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide shows 2× higher antitumor activity than non-thiazole derivatives) .

Q. How can computational modeling enhance the design of N-(2,1-Benzisothiazol-3-yl)benzamide derivatives for selective HDAC inhibition?

- Answer : Molecular dynamics simulations (e.g., using GROMACS) can predict binding stability in HDAC active sites. For example, MS-275 (a benzamide HDAC inhibitor) exhibits 30–100× greater potency in the frontal cortex than valproate due to selective interactions with Zn²⁺-dependent catalytic domains . QSAR models incorporating Hammett constants (σ) and logP values improve predictions of blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.